Doxycycline hyclate-d5 chemical properties and structure
Doxycycline hyclate-d5 chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Doxycycline Hyclate-d5
This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Doxycycline Hyclate-d5, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
Doxycycline hyclate is a salt form of doxycycline, a broad-spectrum tetracycline antibiotic.[1] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms for use as an internal standard in mass spectrometry-based quantification. The physical and chemical properties of the deuterated and non-deuterated forms are largely similar, with the primary difference being the molecular weight.
Table 1: Quantitative Chemical Properties of Doxycycline Hyclate and Doxycycline Hyclate-d5
| Property | Doxycycline Hyclate | Doxycycline Hyclate-d5 |
| Appearance | Yellow, hygroscopic crystalline powder.[2] | Yellow crystalline powder. |
| Molecular Formula | C₂₂H₂₄N₂O₈·HCl·0.5C₂H₆O·0.5H₂O | C₂₂H₁₉D₅N₂O₈·HCl·0.5C₂H₆O·0.5H₂O |
| Molecular Weight | 512.94 g/mol | ~517.97 g/mol (calculated) |
| CAS Number | 24390-14-5[3] | Not available (Unlabeled CAS: 1293992-19-4 for the deuterated base)[4] |
| Melting Point | 206-209 °C (decomposes)[3] | Not available |
| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol.[2] | Soluble in DMSO and water.[5] |
Chemical Structure
Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline.[6] The term "hyclate" refers to a mixed salt of hydrochloride, hemiethanolate, and hemihydrate.[7]
The core structure of doxycycline consists of a four-ring naphthacene carboxamide backbone with various functional groups. The deuteration pattern in doxycycline-d5 can vary depending on the synthetic route. A common labeling pattern for stable isotope-labeled standards involves placing the deuterium atoms at sites that are not easily exchanged and are retained in common mass spectrometric fragments. For the purpose of this guide, a plausible structure for doxycycline-d5 is one with deuteration on the C6-methyl group (d3) and the N,N-dimethylamino group at C4 (d2 on one of the methyls).
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Caption: Assumed structure of Doxycycline-d5 with deuteration at C6-CH₃ and C4-N(CH₃)₂.
Experimental Protocols
The characterization and quantification of doxycycline hyclate-d5 are typically performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate doxycycline from impurities and quantify its concentration. Given that isotopic labeling has a negligible effect on retention time in reversed-phase chromatography, methods developed for the non-labeled compound are directly applicable.
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
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Mobile Phase: A mixture of an aqueous buffer and an organic solvent is common. For example, acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.[7] Another example is a mobile phase of methanol, acetonitrile, and 0.010 M aqueous oxalic acid (2:3:5, v/v/v).[5]
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Column Temperature: Ambient or controlled, for instance, at 25 °C or 40°C.[7][8]
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Detection: UV detection at a wavelength of 325 nm or 350 nm.[5][7]
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Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase, to a known concentration.
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Injection Volume: Typically 20 µL to 50 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and the positions of deuterium labeling.
Methodology:
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Sample Preparation: A few milligrams of the doxycycline hyclate-d5 sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Analysis: The ¹H NMR spectrum of doxycycline-d5 would be expected to show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. For the assumed structure, the singlet corresponding to the C6-methyl protons and one of the N-methyl proton signals would be absent.
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¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic splitting patterns (e.g., a triplet for a -CD₃ group) and a slight upfield shift compared to the non-deuterated analog.
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2D NMR: Techniques like COSY, HSQC, and HMBC can be used for complete structural assignment and to confirm the exact locations of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS or LC-MS/MS), is used for the definitive identification and quantification of doxycycline-d5.
Methodology:
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Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
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Mass Analysis:
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Full Scan MS: The molecular ion [M+H]⁺ for doxycycline-d5 would be observed at an m/z value that is 5 units higher than that of unlabeled doxycycline (approximately m/z 450.4 for d5 vs. 445.4 for d0).
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Tandem MS (MS/MS): For quantification and confirmation, selected reaction monitoring (SRM) is employed. The precursor ion corresponding to the [M+H]⁺ of doxycycline-d5 (m/z ~450.4) is selected and fragmented. Specific product ions are then monitored. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the deuterium labels will also show a corresponding mass shift. A common transition for unlabeled doxycycline is m/z 444.8 → 428.2.[8] For the d5 analog, the corresponding transition would be expected at m/z 449.8 → 433.2 (assuming the fragment retains the label).
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Caption: General analytical workflow for the characterization of Doxycycline Hyclate-d5.
References
- 1. biocompare.com [biocompare.com]
- 2. Doxycycline hyclate | 24390-14-5 [chemicalbook.com]
- 3. Doxycycline hyclate CAS#: 24390-14-5 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. DOXYCYCLINE HYCLATE [dailymed.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
